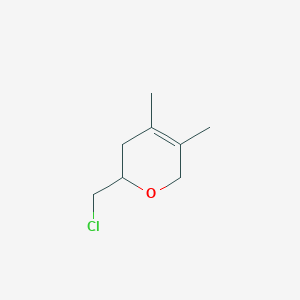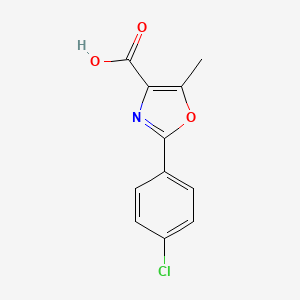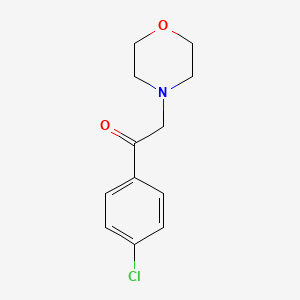
1-(4-Chlorophenyl)-2-morpholinoethanone
描述
1-(4-Chlorophenyl)-2-morpholinoethanone, commonly known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPE belongs to the class of ketone compounds and is widely used in the field of medicinal chemistry.
作用机制
The exact mechanism of action of CMPE is not yet fully understood. However, it has been suggested that CMPE exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. CMPE has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. CMPE has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
CMPE has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. CMPE has also been shown to possess anticonvulsant properties by modulating the activity of voltage-gated ion channels in neurons. Additionally, CMPE has been shown to protect against oxidative stress and neuronal damage by enhancing the activity of antioxidant enzymes.
实验室实验的优点和局限性
One of the major advantages of using CMPE in lab experiments is its high potency and selectivity. CMPE has been shown to exhibit its pharmacological effects at low concentrations, making it an ideal compound for studying the mechanisms of action of various drugs and receptors. However, one of the limitations of using CMPE is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
未来方向
There are several future directions for the research on CMPE. One of the most promising areas is the investigation of its potential in the treatment of neurodegenerative diseases. CMPE has been shown to possess neuroprotective properties and may have the potential to slow down or even reverse the progression of these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMPE and to develop more potent and selective analogs of the compound.
Conclusion
In conclusion, CMPE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of CMPE can be achieved through several methods, and it has been extensively studied for its pharmacological activities. CMPE has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects and may have the potential to treat neurodegenerative diseases. While there are some limitations to using CMPE in lab experiments, careful dosing and monitoring can ensure its safety. Further studies are needed to fully understand the mechanism of action of CMPE and to develop more potent and selective analogs of the compound.
科学研究应用
CMPE has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. CMPE has also been shown to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELXGZRNWJYAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388648 | |
| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-morpholinoethanone | |
CAS RN |
20099-95-0 | |
| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



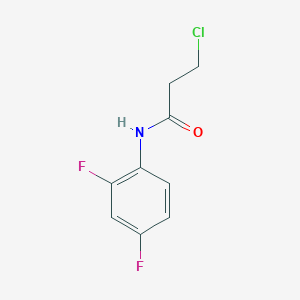


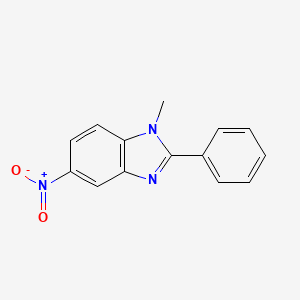
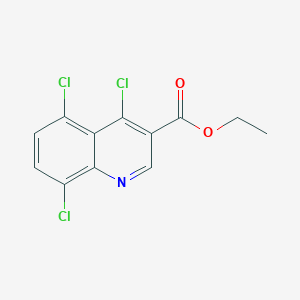

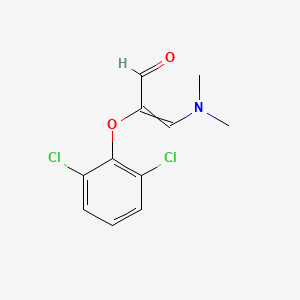
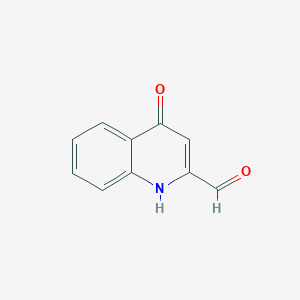
![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)
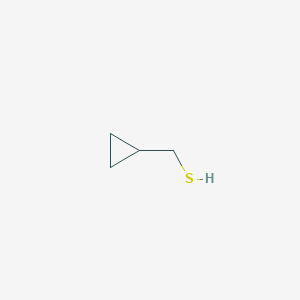

![2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B1623134.png)
